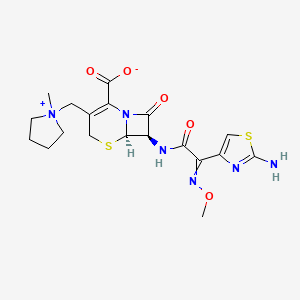

Cefepime,(S)

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H24N6O5S2 |

|---|---|

Molecular Weight |

480.6 g/mol |

IUPAC Name |

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C19H24N6O5S2/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29)/t13-,17-/m1/s1 |

InChI Key |

HVFLCNVBZFFHBT-CXAGYDPISA-N |

SMILES |

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-] |

Isomeric SMILES |

C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-] |

Canonical SMILES |

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-] |

Pictograms |

Irritant; Health Hazard |

Synonyms |

Axépim BMY 28142 BMY-28142 BMY28142 cefepim cefepime cefepime hydrochloride Maxipime Quadrocef |

Origin of Product |

United States |

Foundational & Exploratory

The Stereoselective Synthesis and Characterization of (6R,7R)-Cefepime: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefepime is a fourth-generation cephalosporin antibiotic renowned for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The bactericidal action of Cefepime is intrinsically linked to its specific stereochemistry, with the (6R,7R) isomer being the biologically active entity. The synthesis of Cefepime, therefore, necessitates stringent stereochemical control to ensure the desired therapeutic efficacy and to minimize the presence of less active or potentially harmful stereoisomers. This technical guide provides a comprehensive overview of a stereoselective synthetic route to (6R,7R)-Cefepime and the analytical methodologies crucial for its thorough characterization, with a particular focus on stereoisomeric purity.

Stereoselective Synthesis of (6R,7R)-Cefepime

The synthesis of (6R,7R)-Cefepime is a multi-step process that typically starts from a chiral precursor, ensuring the correct stereochemistry in the final molecule. One common and efficient approach begins with 7-aminocephalosporanic acid (7-ACA), which possesses the desired (6R,7R) configuration at the β-lactam core.

Synthetic Pathway Overview

The overall synthetic strategy involves the modification of the C-3 and C-7 positions of the 7-ACA core. The C-3 position is first modified to introduce the N-methylpyrrolidine moiety, followed by the acylation of the C-7 amino group with the characteristic aminothiazolyl-methoxyimino side chain. The stereochemistry of the starting material, (6R,7R)-7-ACA, is retained throughout the synthesis.

Caption: Synthetic Pathway of (6R,7R)-Cefepime from 7-ACA.

Experimental Protocols

The following protocols are synthesized from various patented and published methods to provide a representative procedure.[1][2]

Step 1: Synthesis of (6R,7R)-7-amino-3-[(1-methylpyrrolidinium)methyl]ceph-3-em-4-carboxylate hydrochloride (7-ACP)

-

Silylation of 7-ACA: In a suitable reactor, suspend 7-aminocephalosporanic acid (7-ACA) in dichloromethane. Add hexamethyldisilazane (HMDS) and a catalytic amount of iodotrimethylsilane (TMSI). Stir the mixture at 30-35°C for 6-7 hours to achieve silylation of the amino and carboxyl groups.

-

Formation of 3-Iodo Intermediate: Cool the reaction mixture to -10°C and add N,N-diethylaniline, followed by the dropwise addition of iodotrimethylsilane (TMSI). Stir the reaction for 1-2 hours.

-

Quaternization with N-methylpyrrolidine: Add N-methylpyrrolidine dropwise to the reaction mixture and continue stirring.

-

Deprotection and Isolation: Add a mixture of isopropanol, concentrated hydrochloric acid, and deionized water dropwise to the reaction. This will deprotect the silylated groups and precipitate the product. Filter the solid, wash with a suitable solvent, and dry to obtain 7-ACP hydrochloride.

Step 2: Synthesis of (6R,7R)-Cefepime Hydrochloride

-

Acylation Reaction: Dissolve the obtained 7-ACP and an activated ester of 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid (AE-active ester) in a mixed solvent of water and a water-soluble organic solvent.[2]

-

pH Adjustment and Reaction: Adjust the pH of the solution to 5.5-7.5 and maintain the temperature between 0-30°C to carry out the acylation reaction.[2]

-

Extraction and Crystallization: After the reaction is complete, perform an extraction. Adjust the pH of the aqueous phase with hydrochloric acid to induce crystallization of Cefepime hydrochloride.[2]

-

Isolation and Drying: Filter the crystalline product, wash with a suitable solvent, and dry under vacuum to obtain (6R,7R)-Cefepime hydrochloride.

Quantitative Data from Synthesis

The following table summarizes typical quantitative data reported in the literature for the synthesis of Cefepime.

| Parameter | Value | Reference |

| 7-ACP Synthesis | ||

| Molar Yield | ~80% | [1] |

| Purity (HPLC) | >99.5% | [1] |

| Cefepime Synthesis | ||

| Molar Yield | 86.9% - 87.2% | [3] |

| Purity (HPLC) | >99.5% | [2][3] |

Characterization of (6R,7R)-Cefepime

The characterization of Cefepime is critical to ensure its identity, purity, and quality. A combination of spectroscopic and chromatographic techniques is employed, with a strong emphasis on methods that can differentiate between stereoisomers.

Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of a synthesized batch of Cefepime.

Caption: Experimental Workflow for Cefepime Characterization.

Experimental Protocols for Characterization

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Analysis

HPLC is a cornerstone technique for the analysis of Cefepime, capable of determining purity and separating stereoisomers and related substances.

-

Purity Assay:

-

Stereoisomer Separation (E/Z isomers):

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of Cefepime. The coupling constants and chemical shifts of the protons on the β-lactam ring can help confirm the (6R,7R) stereochemistry.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. Tandem MS (MS/MS) can be used to elucidate the fragmentation pattern, which aids in structural confirmation and identification of impurities.[5]

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the functional groups present in Cefepime, such as the β-lactam carbonyl (~1770 cm⁻¹), amide carbonyl, and C=N bonds.

-

UV-Vis Spectroscopy: Cefepime exhibits a characteristic UV absorption maximum, which is useful for quantitative analysis by HPLC with UV detection.[4]

Quantitative Characterization Data

The following table presents key characterization data for Cefepime.

| Parameter | Method | Typical Value | Reference |

| Chromatographic Data | |||

| HPLC Retention Time (Z-isomer) | C18, ACN/Ammonium Acetate | 15.28 min | [5] |

| HPLC Retention Time (E-isomer) | C18, ACN/Ammonium Acetate | 9.18 min | [5] |

| Spectroscopic Data | |||

| Melting Point | - | 150 °C (decomposes) | [6] |

| Dissociation Constants | |||

| pKa1 (Carboxylic acid) | Potentiometry/UV Spec. | ~2.5 | [7] |

| pKa2 (Aminothiazole) | Potentiometry/UV Spec. | ~4.5 | [7] |

| pKa3 (Amide) | Potentiometry/UV Spec. | ~7.5 | [7] |

Conclusion

The successful development and production of Cefepime as a therapeutic agent hinge on the ability to synthesize the correct (6R,7R) stereoisomer with high purity. The synthetic pathways and analytical methods outlined in this guide provide a robust framework for achieving this goal. Careful control of reaction conditions during synthesis and the use of high-resolution analytical techniques for characterization are paramount to ensuring the quality, safety, and efficacy of this important antibiotic. For professionals in drug development, a thorough understanding of these technical aspects is essential for regulatory compliance and the consistent production of high-quality Cefepime.

References

- 1. CN101054385A - Method of synthesizing cefepime intermediate in mixed solvent - Google Patents [patents.google.com]

- 2. CN102408440A - Synthesis method of cefepime hydrochloride - Google Patents [patents.google.com]

- 3. CN107201391B - Synthesis method of cefepime hydrochloride - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cefepime - Wikipedia [en.wikipedia.org]

- 7. Determination of the dissociation constants of the cephalosporins cefepime and cefpirome using UV spectrometry and pH potentiometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereospecific Synthesis of Cefepime Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefepime is a fourth-generation cephalosporin antibiotic renowned for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The bactericidal action of Cefepime stems from the inhibition of bacterial cell wall synthesis. Its molecular structure features two critical chiral centers at the C6 and C7 positions of the β-lactam ring, which are pivotal for its antibacterial efficacy. The clinically approved and biologically active form of Cefepime is the (6R,7R)-enantiomer. This guide provides a comprehensive overview of the stereospecific synthesis of Cefepime enantiomers, with a focus on the methodologies to obtain the desired (6R,7R) configuration.

Core Synthesis Strategy: Utilization of a Chiral Precursor

The primary strategy for the stereospecific synthesis of Cefepime relies on the use of a chiral building block that already possesses the required stereochemistry. The key intermediate is (6R,7R)-7-aminocephalosporanic acid (7-ACA), which is produced industrially through the enzymatic hydrolysis of Cephalosporin C. This enzymatic process inherently yields the desired (6R,7R) configuration, forming the foundation for the stereocontrolled synthesis of a vast array of cephalosporin antibiotics, including Cefepime.

The general synthetic workflow for Cefepime starting from 7-ACA involves two main stages:

-

Modification of the C3' position: Introduction of the N-methylpyrrolidine moiety.

-

Acylation of the C7-amino group: Coupling with the (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl side chain.

Caption: General workflow for the stereospecific synthesis of Cefepime.

Experimental Protocols

Enzymatic Production of (6R,7R)-7-Aminocephalosporanic Acid (7-ACA)

The industrial production of 7-ACA is predominantly achieved through a two-step enzymatic process starting from Cephalosporin C.[1][2]

Step 1: Conversion of Cephalosporin C to Glutaryl-7-ACA (GL-7-ACA)

-

Enzyme: D-amino acid oxidase (DAO)

-

Reaction: The D-α-aminoadipyl side chain of Cephalosporin C is oxidatively deaminated.

Step 2: Conversion of GL-7-ACA to 7-ACA

-

Enzyme: Glutaryl-7-ACA acylase (GLA)

-

Reaction: The glutaryl group is cleaved from GL-7-ACA to yield 7-ACA.

This chemoenzymatic hydrolysis is highly efficient and stereospecific, providing 7-ACA with the natural (6R,7R) configuration.[1][2]

Synthesis of (6R,7R)-7-amino-3-((1-methylpyrrolidinio)methyl)-3-cephem-4-carboxylic acid hydrochloride (7-MPCA) from 7-ACA

This key step involves the introduction of the N-methylpyrrolidine group at the C3' position of the cephalosporin nucleus.

Protocol:

-

A suspension of 7-aminocephalosporanic acid (7-ACA) is treated with hexamethyldisilazane (HMDS) and a catalytic amount of a silylating agent (e.g., trimethylsilyl iodide) to protect the amino and carboxylic acid groups.

-

The protected 7-ACA is then reacted with N-methylpyrrolidine in the presence of a suitable activating agent, such as iodotrimethylsilane, to facilitate the nucleophilic substitution at the C3' position.

-

The reaction mixture is then treated with an alcohol (e.g., isopropanol) and hydrochloric acid to deprotect the silylated groups and precipitate the desired product, 7-MPCA, as its hydrochloride salt.

| Reactant/Reagent | Molar Ratio (relative to 7-ACA) | Solvent | Temperature (°C) | Time (h) |

| 7-ACA | 1.0 | Dichloromethane | 30-35 | 6-7 |

| Hexamethyldisilazane | 1.2 | Dichloromethane | 30-35 | 6-7 |

| Iodotrimethylsilane | 2.1 | Dichloromethane | -10 | 1-2 |

| N-methylpyrrolidine | 1.7 | Dichloromethane | -10 | - |

| Isopropanol/HCl | - | - | - | - |

Table 1: Representative reaction conditions for the synthesis of 7-MPCA from 7-ACA.

Acylation of 7-MPCA to Synthesize (6R,7R)-Cefepime Hydrochloride

The final step in the synthesis is the acylation of the C7-amino group of 7-MPCA with an activated derivative of the (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid side chain. An example of an activated derivative is the 2-mercaptobenzothiazolyl ester (AE-active ester).

Protocol:

-

(6R, 7R)-7-amino-3-((1-methylpyrrolidinio)methyl)-3-cephem-4-carboxylic acid hydrochloride (7-MPCA) is dissolved in a mixed solvent system, typically water and a water-soluble organic solvent like dimethylformamide (DMF).

-

The pH of the solution is adjusted to a range of 5.5-7.5 to facilitate the acylation reaction.

-

The AE-active ester of the side chain is added to the solution.

-

An organic base, such as triethylamine, is added dropwise while maintaining a low temperature (around -5°C).

-

After the reaction is complete, the pH is adjusted with hydrochloric acid to precipitate the Cefepime hydrochloride product.

-

The product is then isolated by filtration, washed, and dried.

| Reactant/Reagent | Molar Ratio (relative to 7-MPCA) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 7-MPCA | 1.0 | Water/DMF | -5 to 0 | 2-3 | 86.9 | >99.5 |

| AE-active ester | 1.1-1.2 | Water/DMF | -5 to 0 | 2-3 | 86.9 | >99.5 |

| Triethylamine | - | Water/DMF | -5 to 0 | 2-3 | 86.9 | >99.5 |

Table 2: Representative reaction conditions for the acylation of 7-MPCA.

Caption: Workflow for the acylation of 7-MPCA to yield Cefepime.

Stereochemistry and Biological Activity

The stereochemistry of the β-lactam ring is paramount for the biological activity of cephalosporins. The natural (6R,7R) configuration is essential for the molecule to bind effectively to penicillin-binding proteins (PBPs) in bacterial cell walls, leading to the inhibition of cell wall synthesis and subsequent bacterial death. While comprehensive studies on the biological activity of all Cefepime stereoisomers are not widely published, it is a well-established principle in β-lactam chemistry that deviations from the natural stereochemical configuration lead to a significant loss of antibacterial activity. Research on other β-lactam antibiotics has consistently shown that the unnatural enantiomers are devoid of significant antibacterial properties.

Alternative Approaches: Chiral Resolution

While the use of a chiral precursor is the dominant industrial method, chiral resolution offers an alternative, albeit less common, route to obtaining single enantiomers. This typically involves the separation of a racemic mixture of a key intermediate.

Methods for Chiral Resolution:

-

Diastereomeric Salt Formation: A racemic mixture of a Cefepime intermediate with an acidic or basic functional group can be reacted with a chiral resolving agent (a chiral base or acid) to form diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

-

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can be employed to separate enantiomers. This method is highly effective for both analytical and preparative scale separations.

-

Enzymatic Resolution: Specific enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.

While these methods are viable, they are often less economically feasible for large-scale production compared to the direct use of a stereochemically pure starting material like 7-ACA.

Conclusion

The stereospecific synthesis of Cefepime, a critical fourth-generation cephalosporin, is predominantly achieved through a strategic approach that leverages the readily available chiral precursor, (6R,7R)-7-aminocephalosporanic acid. The enzymatic production of 7-ACA ensures the correct stereochemistry at the C6 and C7 positions of the β-lactam ring, which is essential for the drug's potent antibacterial activity. Subsequent chemical modifications at the C3' and C7 positions, under controlled conditions, lead to the final (6R,7R)-Cefepime enantiomer. While alternative methods like chiral resolution exist, the synthetic route starting from 7-ACA remains the most efficient and industrially viable pathway for the production of this life-saving antibiotic. Further research into the specific biological activities of the other Cefepime stereoisomers would provide a more complete understanding of the structure-activity relationship and further underscore the importance of stereocontrolled synthesis in drug development.

References

The Enigma of Inactivity: A Technical Guide to the Biological Profile of Cefepime's (S)-Isomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefepime, a fourth-generation cephalosporin, is a cornerstone in the treatment of severe bacterial infections. Its broad spectrum of activity against both Gram-positive and Gram-negative pathogens has solidified its clinical importance.[1][2] The therapeutic efficacy of Cefepime is primarily attributed to its (6R,7R)-stereoisomer, which effectively inhibits bacterial cell wall synthesis.[3] However, the manufacturing process and subsequent degradation can lead to the formation of various stereoisomers, including the (S)-isomer (epimer at position 7). This technical guide provides an in-depth exploration of the biological activity, or lack thereof, of the Cefepime (S)-isomer, consolidating available data for researchers and professionals in drug development.

While direct comparative studies quantifying the antimicrobial potency of the purified Cefepime (S)-isomer are not extensively available in published literature, a cohesive understanding of its biological profile can be extrapolated from studies on Cefepime's degradation products and the fundamental principles of stereochemistry in pharmacology. It is widely reported that the degradation products of Cefepime exhibit no significant antibacterial activity.[4]

Physicochemical Properties and Stereoisomerism

Cefepime possesses multiple chiral centers, leading to the potential for several stereoisomers. The active pharmaceutical ingredient is the (6R,7R)-isomer. The (S)-isomer, also referred to as the 7-epimer, is a known metabolite and can also form as a degradation product.[5][6] The structural difference, though seemingly minor, has profound implications for the molecule's interaction with its biological target, the penicillin-binding proteins (PBPs).

Biological Inactivity of the Cefepime (S)-Isomer

The antibacterial action of β-lactam antibiotics like Cefepime is contingent on a precise three-dimensional structure that allows for binding to the active site of bacterial PBPs, thereby inhibiting cell wall synthesis.[7] Alterations in stereochemistry, such as the epimerization at the C-7 position to form the (S)-isomer, can drastically reduce or eliminate this binding affinity.

Studies on the degradation of Cefepime have consistently shown that the resulting products, which would include epimers, lack significant microbiological activity.[4] This indicates that the structural integrity of the active (R)-isomer is crucial for its function. The change in the spatial arrangement of the substituents on the β-lactam ring in the (S)-isomer likely prevents its effective docking into the PBP active site.

| Compound/Isomer | Type | Biological Activity | Source |

| Cefepime (R)-isomer | Active Pharmaceutical Ingredient | High antibacterial activity | [1][2] |

| Cefepime (S)-isomer (7-epimer) | Metabolite / Degradation Product | Presumed biologically inactive | [4][5] |

| Cefepime E-isomer | Isomeric Impurity | Not specified, likely inactive | [8] |

| Δ²-Cefepime | Degradation Product | Not specified, likely inactive | [9] |

| Δ³-Cefepime | Degradation Product | Not specified, likely inactive | [9] |

| General Degradation Products | Various | No significant antibacterial activity | [4] |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

A robust HPLC method is essential for the separation and quantification of Cefepime and its related substances, including the (S)-isomer.

-

Objective: To separate Cefepime from its isomers and degradation products.

-

Methodology:

-

Column: A reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size) is commonly used.[1][8]

-

Mobile Phase: A gradient elution is often employed. A typical mobile phase could consist of a buffer (e.g., 0.005 mol·L⁻¹ ammonium phosphate monobasic) and an organic modifier (e.g., acetonitrile).[1][8] The gradient would involve changing the proportion of the organic modifier over time to achieve separation.

-

Flow Rate: A standard flow rate of 1.0 mL/min is generally used.

-

Detection: UV detection at a wavelength of 257 nm is suitable for Cefepime and its related compounds.[1][8]

-

Sample Preparation: Cefepime samples are dissolved in a suitable solvent, such as water or the mobile phase, and filtered through a 0.45 µm filter before injection.

-

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[10][11]

-

Objective: To determine the lowest concentration of Cefepime that inhibits the visible growth of a bacterial isolate.

-

Methodology:

-

Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.[10][11]

-

Inoculum Preparation: A standardized bacterial suspension equivalent to a 0.5 McFarland standard is prepared from a fresh culture. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]

-

Serial Dilutions: Two-fold serial dilutions of Cefepime are prepared in CAMHB in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.06 to 256 µg/mL).[11]

-

Inoculation: Each well containing the Cefepime dilution is inoculated with the standardized bacterial suspension.

-

Controls: A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.[12]

-

Reading: The MIC is determined as the lowest concentration of Cefepime at which there is no visible growth (turbidity).

-

Signaling Pathways and Mechanism of Action

The mechanism of action of Cefepime involves the inhibition of bacterial cell wall synthesis by targeting PBPs. This process is independent of complex signaling pathways within the bacteria. The key interaction is the covalent binding of the β-lactam ring to the active site of the PBP, which inactivates the enzyme.

Conclusion

References

- 1. Determination of cefepime hydrochloride and its related substances by HPLC [journal11.magtechjournal.com]

- 2. Antibacterial activity of cefepime in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and characterization of new degradation products of cefepime dihydrochloride monohydrate drug substance during stress stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stability and Antibacterial Activity of Cefepime during Continuous Infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical Pharmacokinetics and Pharmacodynamics of Cefepime - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. veeprho.com [veeprho.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Establishing the reference broth microdilution MIC method for cefepime-taniborbactam - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of Stereochemistry: An In-depth Technical Guide to the Mechanism of Action of Cefepime Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefepime is a fourth-generation cephalosporin antibiotic renowned for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including strains resistant to earlier-generation cephalosporins.[1][2] Its potent bactericidal action stems from the inhibition of bacterial cell wall synthesis, a mechanism shared with other β-lactam antibiotics.[2] However, the nuanced stereochemistry of the Cefepime molecule, particularly the configuration of its oxyimino side chain, plays a pivotal role in its efficacy, influencing its interaction with penicillin-binding proteins (PBPs) and its stability against the hydrolytic action of β-lactamases. This technical guide delves into the core mechanism of action of Cefepime, with a special focus on the significance of its stereoisomers, providing detailed experimental protocols and quantitative data to support a deeper understanding for research and drug development professionals.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The fundamental mechanism of action of Cefepime involves the disruption of the final stages of peptidoglycan synthesis in the bacterial cell wall.[2] Peptidoglycan, a vital heteropolymer, provides structural integrity to the bacterial cell, protecting it from osmotic lysis. Its synthesis is finalized by a series of transpeptidation reactions catalyzed by a group of enzymes known as penicillin-binding proteins (PBPs).[2]

Cefepime, as a β-lactam antibiotic, mimics the D-Ala-D-Ala substrate of the transpeptidase domain of PBPs. By covalently acylating the active site serine of these enzymes, Cefepime inactivates them, thereby halting the cross-linking of the peptidoglycan chains. This leads to a weakened cell wall and, ultimately, bacterial cell lysis and death.[2]

A key structural feature of Cefepime is its zwitterionic nature, conferred by the N-methylpyrrolidinium group at the C-3 position. This property facilitates its penetration through the porin channels of the outer membrane of Gram-negative bacteria, allowing it to reach its PBP targets in the periplasmic space more efficiently than many other cephalosporins.

The Significance of the syn-Oxyimino Stereoisomer

The chemical structure of Cefepime includes an oxyimino group on the C-7 acyl side chain. The spatial arrangement of the methoxy group relative to the C=N double bond gives rise to two stereoisomers: syn and anti. Cefepime exists predominantly as the syn-isomer (also referred to as the Z-isomer). This specific stereochemical configuration is not a trivial detail; it is a critical determinant of Cefepime's antibacterial profile.

Enhanced β-Lactamase Stability

Penicillin-Binding Protein (PBP) Affinity

The syn-configuration also influences the binding affinity of Cefepime to its target PBPs. While direct comparative binding studies of Cefepime's syn and anti isomers are not extensively documented, the high affinity of Cefepime for multiple essential PBPs is well-established. In Escherichia coli, Cefepime shows a particularly high affinity for PBP2 and PBP3.[3][4] In Pseudomonas aeruginosa, it demonstrates excellent binding to PBP3.[3][4] This multi-target profile contributes to its potent bactericidal activity.

Quantitative Data on Cefepime's Activity

The following tables summarize the available quantitative data for Cefepime, which is clinically used as the syn-isomer.

Table 1: Minimum Inhibitory Concentrations (MIC) of Cefepime against Various Bacterial Species

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | ≤ 0.06 | ≤ 0.12 |

| Klebsiella pneumoniae | ≤ 0.06 | ≤ 0.12 |

| Enterobacter cloacae | 0.25 | 4 |

| Serratia marcescens | 0.5 | 4 |

| Proteus mirabilis | ≤ 0.06 | ≤ 0.12 |

| Pseudomonas aeruginosa | 2 | 16 |

| Haemophilus influenzae | 0.03 | 0.06 |

| Staphylococcus aureus (MSSA) | 1 | 4 |

| Streptococcus pneumoniae | 0.06 | 0.25 |

Data compiled from multiple in vitro studies. Actual values may vary depending on the specific strains and testing methodologies.

Table 2: Penicillin-Binding Protein (PBP) Affinities of Cefepime (IC₅₀ values in µg/mL)

| Organism | PBP1a | PBP1b | PBP2 | PBP3 | PBP4 | PBP5/6 |

| Escherichia coli | 2.5 | 2.5 | 0.1 | 0.5 | >100 | >100 |

| Pseudomonas aeruginosa | 10 | 10 | >25 | <0.0025 | >100 | >100 |

IC₅₀ (50% inhibitory concentration) is the concentration of Cefepime required to inhibit 50% of the binding of a labeled penicillin to the PBP. Data is derived from competitive binding assays.[3][4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Cefepime stereoisomers against various bacterial strains can be determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Cefepime Solutions: Stock solutions of the separated syn- and anti-isomers of Cefepime are prepared in a suitable solvent (e.g., sterile distilled water or DMSO) at a high concentration. A series of twofold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.

-

Inoculum Preparation: Bacterial strains are cultured on appropriate agar plates overnight. Several colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

-

Incubation: The microtiter plates are incubated at 35 ± 2 °C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is recorded as the lowest concentration of the Cefepime isomer that completely inhibits visible bacterial growth.

Penicillin-Binding Protein (PBP) Binding Affinity Assay

The binding affinity of Cefepime stereoisomers to PBPs can be determined by a competitive binding assay using a fluorescently labeled penicillin, such as Bocillin FL.

-

Preparation of Bacterial Membranes: Bacterial cells are grown to the mid-logarithmic phase, harvested by centrifugation, and lysed (e.g., by sonication or French press). The cell membranes containing the PBPs are then isolated by ultracentrifugation.

-

Competitive Binding Reaction: A fixed amount of the membrane preparation is incubated with varying concentrations of the Cefepime stereoisomer for a defined period to allow for binding to the PBPs.

-

Fluorescent Labeling: A saturating concentration of Bocillin FL is then added to the mixture and incubated to label any PBPs that have not been bound by the Cefepime isomer.

-

SDS-PAGE and Fluorescence Detection: The reaction is stopped by the addition of SDS-PAGE sample buffer. The proteins are then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The fluorescently labeled PBPs are visualized using a fluorescence scanner.

-

Data Analysis: The intensity of the fluorescent signal for each PBP band is quantified. The concentration of the Cefepime isomer that causes a 50% reduction in the fluorescent signal, compared to a control without the antibiotic, is determined as the IC₅₀ value.

β-Lactamase Stability Assay

The stability of Cefepime stereoisomers against hydrolysis by β-lactamases can be assessed spectrophotometrically using a chromogenic cephalosporin substrate like nitrocefin.

-

Enzyme Preparation: Purified β-lactamase enzyme is obtained from a relevant bacterial strain.

-

Hydrolysis Reaction: The rate of hydrolysis of nitrocefin by the β-lactamase is measured by monitoring the change in absorbance at a specific wavelength (typically 486 nm).

-

Inhibition Assay: The Cefepime stereoisomer is pre-incubated with the β-lactamase for a set period. Nitrocefin is then added, and the rate of its hydrolysis is measured.

-

Data Analysis: The rate of hydrolysis in the presence of the Cefepime isomer is compared to the rate in its absence. The concentration of the isomer that causes a 50% inhibition of the enzyme's activity (IC₅₀) or the kinetic parameters (Kₘ and kcat) of the isomer as a substrate can be determined.

Visualizing the Molecular Interactions and Workflows

Signaling Pathway of PBP Inhibition

Caption: Cefepime penetrates the outer membrane of Gram-negative bacteria and inhibits PBPs, leading to cell lysis.

Differential β-Lactamase Susceptibility of Stereoisomers

Caption: The syn-isomer of Cefepime exhibits greater stability against β-lactamase hydrolysis than the anti-isomer.

Experimental Workflow for PBP Binding Affinity

Caption: Workflow for determining the PBP binding affinity of Cefepime stereoisomers using a competitive assay.

Conclusion and Future Directions

The antibacterial efficacy of Cefepime is intricately linked to its molecular structure, with the syn-configuration of its oxyimino side chain being a cornerstone of its potent activity. This stereoisomer confers enhanced stability against a wide range of β-lactamases and facilitates high-affinity binding to multiple essential penicillin-binding proteins. While the general principles of this structure-activity relationship are well-established for cephalosporins, there is a notable lack of publicly available, direct comparative studies on the individual stereoisomers of Cefepime.

Future research should focus on the separation and independent evaluation of the syn- and anti-isomers of Cefepime. Such studies, providing quantitative data on their respective MICs, PBP binding affinities, and susceptibility to a comprehensive panel of β-lactamases, would provide invaluable insights. This deeper understanding will not only solidify our knowledge of this important antibiotic but also inform the rational design of future β-lactam antibiotics with improved efficacy and resistance profiles. For drug development professionals, a thorough characterization of the active stereoisomer and the potential impact of any isomeric impurities is a critical aspect of ensuring product quality, safety, and efficacy.

References

- 1. Cefepime: overview of activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cefepime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Cefepime: A Comprehensive Technical Guide on its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefepime is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its chemical structure, characterized by a zwitterionic nature, allows for rapid penetration through the outer membrane of Gram-negative bacteria.[1][3] Cefepime exhibits enhanced stability against many plasmid- and chromosomally-mediated β-lactamases, making it a valuable agent in the treatment of infections caused by resistant organisms.[2][4] This technical guide provides an in-depth overview of the pharmacological properties of Cefepime, with a focus on its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and antibacterial spectrum. Detailed experimental protocols and visual representations of key processes are included to support research and development efforts.

Mechanism of Action

Cefepime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][5] This process involves the following key steps:

-

Penetration of the Bacterial Cell Wall: As a zwitterion, Cefepime can efficiently penetrate the outer membrane of Gram-negative bacteria through porin channels.[1]

-

Binding to Penicillin-Binding Proteins (PBPs): Once in the periplasmic space, Cefepime covalently binds to and inactivates essential PBPs.[1][4] These enzymes are crucial for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall.

-

Inhibition of Peptidoglycan Synthesis: The inactivation of PBPs disrupts the cross-linking of peptidoglycan chains.

-

Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[3]

Cefepime has a high affinity for multiple PBP types, contributing to its broad spectrum of activity.[6]

Figure 1: Mechanism of Action of Cefepime.

Pharmacokinetic Properties

The pharmacokinetic profile of Cefepime is characterized by linear kinetics and primary renal elimination.[7]

| Parameter | Value | Reference |

| Administration | Intravenous (IV), Intramuscular (IM) | [8] |

| Bioavailability (IM) | 100% | [9] |

| Protein Binding | 16-20% | [9][10] |

| Volume of Distribution (Vd) | 18 - 22 L | [9] |

| Elimination Half-life (t½) | 2 - 2.5 hours | [7] |

| Metabolism | Less than 1% metabolized in the liver to N-methylpyrrolidine (NMP), which is then oxidized to NMP-N-oxide. | [4] |

| Excretion | Primarily renal, with over 80-85% of the drug excreted unchanged in the urine. | [7][10] |

| Clearance | Total body clearance ranges from 122 to 136 mL/min. | [9] |

Note: Pharmacokinetic parameters can be altered in patients with renal impairment, requiring dosage adjustments.[10]

Pharmacodynamic Properties

The bactericidal activity of Cefepime is time-dependent. The key pharmacodynamic parameter that correlates with efficacy is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC). A target of 60-70% fT > MIC is generally associated with maximal bactericidal effect.

Antibacterial Spectrum

Cefepime demonstrates a broad spectrum of activity against a wide range of Gram-positive and Gram-negative pathogens.

Table 2: In Vitro Activity of Cefepime against Common Pathogens

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Gram-Negative | |||

| Escherichia coli | ≤0.06 | ≤0.12 | [11] |

| Klebsiella pneumoniae | ≤0.06 | ≤0.12 | [11][12] |

| Enterobacter cloacae | ≤0.5 | >32 | [11] |

| Pseudomonas aeruginosa | 2 | 16 | [13] |

| Haemophilus influenzae | - | - | [12] |

| Gram-Positive | |||

| Staphylococcus aureus (methicillin-susceptible) | 1 | 4 | [13] |

| Streptococcus pneumoniae | 0.25 | 0.25 | [11] |

| Streptococcus pyogenes | - | - | [6] |

Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Cefepime is not active against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.[1][5]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

Cefepime analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Cefepime Stock Solution: Prepare a stock solution of Cefepime in a suitable solvent (e.g., sterile water or PBS) at a concentration of 1280 µg/mL.

-

Serial Dilutions: Perform two-fold serial dilutions of the Cefepime stock solution in CAMHB in the 96-well plates to achieve final concentrations typically ranging from 64 to 0.06 µg/mL.

-

Inoculum Preparation: From a fresh (18-24 hour) culture, suspend 3-5 colonies of the test organism in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[14] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[14]

-

Inoculation: Inoculate each well (containing 50 µL of the Cefepime dilution) with 50 µL of the prepared bacterial inoculum. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[14]

-

Reading Results: The MIC is the lowest concentration of Cefepime that completely inhibits visible bacterial growth.

Figure 2: Workflow for MIC Determination.

Time-Kill Assay

This protocol evaluates the bactericidal activity of Cefepime over time.

Materials:

-

Same as for MIC determination, plus sterile flasks and a shaking incubator.

Procedure:

-

Preparation: Prepare flasks containing CAMHB with Cefepime at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a growth control flask without any antibiotic.

-

Inoculation: Inoculate the flasks with the test organism to a starting density of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the flasks at 35-37°C with constant agitation.[14]

-

Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[14]

-

Plating: Perform serial dilutions of each sample and plate onto nutrient agar.

-

Colony Counting: After 18-24 hours of incubation, count the colonies to determine the viable bacterial count (CFU/mL) at each time point.[14]

-

Data Analysis: Plot the log₁₀ CFU/mL versus time for each Cefepime concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Figure 3: Time-Kill Assay Workflow.

Conclusion

Cefepime remains a critical antibiotic for the management of serious bacterial infections. Its broad spectrum of activity, stability against β-lactamases, and well-characterized pharmacokinetic profile make it a reliable therapeutic option. This technical guide provides a comprehensive overview of the pharmacological properties of Cefepime, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their ongoing efforts to combat infectious diseases. Further research into the specific activities of the (S)- and (R)-enantiomers could provide a more nuanced understanding of its pharmacology.

References

- 1. Cefepime: a reappraisal in an era of increasing antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cefepime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cefepime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Cefepime | C19H24N6O5S2 | CID 5479537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cefepime: a new fourth-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cefepime: overview of activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cefepime clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Pharmacokinetics of cefepime: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clinical Pharmacokinetics and Pharmacodynamics of Cefepime - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Antibacterial activity of cefepime in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparative activity of cefepime with several antimicrobials against aerobic Gram-negative and Gram-positive organisms isolated from patients across Canada in 1993 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

In Vitro Activity of Cefepime: A Technical Examination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefepime is a fourth-generation cephalosporin antibiotic renowned for its broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] Its chemical structure, characterized by a β-lactam ring, is fundamental to its antibacterial action.[2][4] Like other β-lactam antibiotics, cefepime disrupts the synthesis of the bacterial cell wall, leading to cell lysis and death.[2][4] This technical guide provides a comprehensive overview of the in vitro activity of cefepime, with a focus on experimental protocols and data presentation.

A Note on Cefepime Enantiomers: Despite a thorough review of the scientific literature, no studies specifically detailing the differential in vitro activity of the individual enantiomers of cefepime, namely (R)-cefepime and (S)-cefepime, were identified. The data and methodologies presented in this guide pertain to cefepime as a racemic mixture, which is the form used in clinical practice. The synthesis and separation of individual enantiomers for the purpose of evaluating their distinct antibacterial properties have not been described in the available research.

Mechanism of Action

Cefepime exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This is achieved through covalent binding to penicillin-binding proteins (PBPs).[2] The inhibition of these enzymes weakens the cell wall, making the bacterium susceptible to osmotic lysis and death.[2][4] Cefepime's zwitterionic nature facilitates its penetration through the porin channels of Gram-negative bacteria, contributing to its potent activity against these organisms.[1][5]

Data Presentation: In Vitro Susceptibility of Various Bacterial Species to Cefepime

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of cefepime against a range of clinically relevant bacteria. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

| Gram-Negative Bacteria | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Enterobacter cloacae | ≤0.5 | 2 | [6][7] |

| Escherichia coli | ≤0.06 | 0.12 | [6] |

| Klebsiella pneumoniae | 0.016 | 16 | [6] |

| Proteus mirabilis | ≤0.06 | ≤0.12 | [6] |

| Pseudomonas aeruginosa | 0.5-16 | 16 | [6][8] |

| Serratia marcescens | ≤0.5 | 2 | [8] |

| Citrobacter freundii | ≤0.5 | >32 | [7] |

| Gram-Positive Bacteria | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Staphylococcus aureus (oxacillin-susceptible) | 1 | 3 | [8] |

| Streptococcus pneumoniae | 0.03 | 0.25 | [6] |

| Streptococcus pyogenes | 0.03 | 0.25 | [6] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.

1. Preparation of Cefepime Stock Solution:

-

A stock solution of cefepime is prepared in a suitable solvent, typically sterile distilled water or a buffer solution.

-

The concentration of the stock solution is accurately determined.

2. Preparation of Microtiter Plates:

-

A series of twofold dilutions of the cefepime stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in 96-well microtiter plates.

-

The final volume in each well is typically 100 µL.

3. Inoculum Preparation:

-

The bacterial strain to be tested is grown on an appropriate agar medium overnight.

-

Several colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

-

The bacterial suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

-

Each well of the microtiter plate containing the cefepime dilutions is inoculated with the standardized bacterial suspension.

-

Positive (broth and bacteria without antibiotic) and negative (broth only) control wells are included.

-

The plates are incubated at 35-37°C for 16-20 hours in ambient air.

5. Interpretation of Results:

-

The MIC is determined as the lowest concentration of cefepime that completely inhibits visible bacterial growth.

Caption: Workflow for MIC determination by broth microdilution.

Synthesis of Cefepime

The synthesis of cefepime is a multi-step process. While stereospecific synthesis of individual enantiomers is not reported, the general synthesis involves the creation of the core cephalosporin structure followed by the addition of specific side chains. A general representation of a synthetic route is provided below.

Caption: Generalized synthetic pathway for Cefepime.

Conclusion

Cefepime remains a critical antibiotic for treating a variety of bacterial infections. Its broad spectrum of in vitro activity against both Gram-positive and Gram-negative pathogens is well-documented. The experimental protocols for evaluating its efficacy, such as MIC determination, are standardized and widely used. However, a significant gap in the current scientific knowledge is the absence of data on the in vitro activity of individual cefepime enantiomers. Future research focusing on the stereospecific synthesis and biological evaluation of (R)- and (S)-cefepime could provide valuable insights into the structure-activity relationship of this important antibiotic and potentially lead to the development of more potent or selective therapeutic agents.

References

- 1. Cefepime: overview of activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cefepime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Cefepime - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. What is the mechanism of Cefepime hydrochloride? [synapse.patsnap.com]

- 5. Cefepime: a reappraisal in an era of increasing antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In-vitro antibacterial activity of cefepime: a multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In-vitro activity of cefepime and other antimicrobials: survey of European isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Multicentre study of the in vitro activity of cefepime, a broad-spectrum cephalosporin, compared to other broad-spectrum agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Cefepime: An In-depth Technical Guide to its Antibacterial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefepime is a fourth-generation cephalosporin antibiotic renowned for its broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3][4] Its chemical structure, featuring a quaternized N-methyl-pyrrolidine moiety, confers zwitterionic properties that facilitate rapid penetration across the outer membrane of Gram-negative bacteria.[1] Furthermore, Cefepime exhibits enhanced stability against many plasmid- and chromosomally-mediated β-lactamases, making it a crucial agent in the treatment of infections caused by resistant organisms.[1][2][5][6] This technical guide provides a comprehensive overview of Cefepime's antibacterial spectrum, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action

Cefepime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][7][8][9] Like other β-lactam antibiotics, its primary targets are the penicillin-binding proteins (PBPs), which are enzymes crucial for the final transpeptidation step in peptidoglycan synthesis.[3][7][8][9] By binding to and inactivating these enzymes, Cefepime disrupts the integrity of the cell wall, leading to cell lysis and death.[8][9] Cefepime has a high affinity for PBP 2 and 3 in Escherichia coli and PBP 3 in Pseudomonas aeruginosa.[1] Its structure allows it to resist hydrolysis by many common β-lactamases and it is a poor inducer of AmpC β-lactamases.[5][10]

Antibacterial Spectrum: Quantitative Data

The in vitro activity of Cefepime is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values, representing the MIC required to inhibit 50% and 90% of isolates, respectively, are critical metrics for assessing an antibiotic's potency against a population of a specific bacterial species.

Gram-Negative Bacteria

Cefepime demonstrates potent activity against a broad range of Gram-negative pathogens, including members of the Enterobacteriaceae family and Pseudomonas aeruginosa.[1][5][11][12][13] It is often more active than third-generation cephalosporins against Enterobacteriaceae.[1]

| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Enterobacteriaceae (overall) | 22,860 | - | 0.25 | [14] |

| Escherichia coli | 98 | - | 0.12 | [15] |

| Klebsiella pneumoniae | 99 | - | 0.12 | [15] |

| Enterobacter cloacae | - | - | 1 | [16] |

| Proteus mirabilis | - | ≤ 0.06 | ≤ 0.12 | [17][18] |

| Salmonella spp. | - | ≤ 0.06 | ≤ 0.12 | [17][18] |

| Shigella spp. | - | ≤ 0.06 | ≤ 0.12 | [17][18] |

| Pseudomonas aeruginosa | 244 | 2 | 8 | [19] |

| - | 3 | 16 | [20] | |

| Haemophilus influenzae | - | 0.03 | - | [18] |

Gram-Positive Bacteria

Cefepime is also active against many Gram-positive organisms, including methicillin-susceptible Staphylococcus aureus (MSSA) and Streptococcus species.[1][2][21] Its activity against penicillin-resistant Streptococcus pneumoniae is comparable to that of ceftriaxone.[5][22] However, it has poor activity against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.[2][21]

| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Staphylococcus aureus (Methicillin-Susceptible) | - | - | 4 | [14] |

| 84 | - | 8 | [15] | |

| Streptococcus pneumoniae | 50 | 1 | 2 | [22] |

| - | - | 1 | [14] | |

| Streptococcus pyogenes (Group A) | - | 0.03 | 0.25 | [18] |

| Streptococcus agalactiae (Group B) | - | 0.12 | 0.03 | [18] |

Experimental Protocols: Antimicrobial Susceptibility Testing

The determination of Cefepime's antibacterial spectrum relies on standardized antimicrobial susceptibility testing (AST) methods. The broth microdilution method is a widely accepted technique for determining the MIC of an antibiotic.

Broth Microdilution Protocol

This protocol is harmonized with standards from the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Cefepime Stock Solution:

-

A stock solution of Cefepime is prepared by dissolving a known weight of Cefepime powder in a specific volume of a suitable solvent (e.g., sterile deionized water) to achieve a high concentration (e.g., 1280 µg/mL).

-

The stock solution is sterilized by filtration through a 0.22 µm filter.

-

-

Preparation of Microtiter Plates:

-

A 96-well microtiter plate is used.

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB) is dispensed into each well.

-

Serial two-fold dilutions of the Cefepime stock solution are performed across the wells to create a concentration gradient (e.g., 0.06 - 64 µg/mL).[23]

-

A growth control well (broth and inoculum only) and a sterility control well (broth only) are included.[23]

-

-

Inoculum Preparation:

-

Well-isolated colonies of the test bacterium are selected from a fresh agar plate (18-24 hours old).[23]

-

The colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[23]

-

This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[23]

-

-

Inoculation and Incubation:

-

MIC Determination:

Conclusion

Cefepime remains a vital component of the antimicrobial armamentarium due to its broad and potent activity against a multitude of clinically significant pathogens. Its stability in the presence of many β-lactamases provides a key advantage in treating infections caused by otherwise resistant Gram-negative bacteria. The quantitative data presented in this guide underscore its efficacy against key organisms such as P. aeruginosa and various Enterobacteriaceae, as well as important Gram-positive cocci. Adherence to standardized experimental protocols is paramount for the accurate determination of its antibacterial spectrum, which in turn informs appropriate clinical use and ongoing surveillance for the emergence of resistance. This technical guide serves as a foundational resource for professionals engaged in infectious disease research and the development of novel antibacterial strategies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. [Cefepime (maxipime), large spectrum 4th generation cephalosporin, resistant to beta-lactamases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cefepime: Indications, Mechanism of Action and Side Effects_Chemicalbook [chemicalbook.com]

- 4. Cefepime: a reappraisal in an era of increasing antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cefepime: a review of its use in the management of hospitalized patients with pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. What is the mechanism of Cefepime hydrochloride? [synapse.patsnap.com]

- 8. Cefepime | C19H24N6O5S2 | CID 5479537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cefepime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Cefepime vs Other Antibacterial Agents for the Treatment of Enterobacter Species Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ingentaconnect.com [ingentaconnect.com]

- 12. droracle.ai [droracle.ai]

- 13. droracle.ai [droracle.ai]

- 14. Potency and spectrum trends for cefepime tested against 65746 clinical bacterial isolates collected in North American medical centers: results from the SENTRY Antimicrobial Surveillance Program (1998-2003) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antibacterial activity of cefepime in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. In-vitro antibacterial activity of cefepime: a multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. academic.oup.com [academic.oup.com]

- 20. Clinical Pharmacodynamics of Cefepime in Patients Infected with Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Activity of cefepime compared with other antibiotics against gram-positive bacteria and cefuroxime-resistant gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Bactericidal activity of cefepime and ceftriaxone tested against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

Stability of Cefepime Stereoisomers in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of cefepime stereoisomers in solution. Cefepime, a fourth-generation cephalosporin, can exist as different stereoisomers, primarily the therapeutically active Z-isomer and its less active geometric E-isomer. Additionally, degradation processes can lead to the formation of other stereoisomers, such as the 7-epimer. The stability of these isomers is a critical factor in the efficacy, safety, and shelf-life of cefepime formulations. This document details the degradation kinetics, influencing factors, and analytical methodologies for assessing the stability of these compounds, presenting quantitative data in a structured format for ease of comparison.

Introduction to Cefepime Stereoisomers

Cefepime's chemical structure contains a syn-oxime group (Z-isomer), which is crucial for its antibacterial activity. However, under certain conditions, it can isomerize to the anti-isomer (E-isomer), which exhibits significantly lower antibacterial potency. Furthermore, the chiral center at the C-7 position of the cephem nucleus can undergo epimerization, leading to the formation of the 7-epimer of cefepime, a degradation product with no significant antibacterial activity[1]. Understanding the conditions that promote the formation of these less active or inactive isomers is paramount for ensuring the therapeutic efficacy of cefepime preparations.

Factors Influencing the Stability of Cefepime Stereoisomers

The degradation of cefepime in aqueous solutions is influenced by several factors, including pH, temperature, and exposure to light. These factors can affect both the degradation of the parent molecule and the isomerization between different stereoisomers.

pH: Cefepime is most stable in the pH range of 4 to 6[2]. Outside this range, its degradation accelerates. Alkaline conditions, in particular, promote the hydrolysis of the β-lactam ring, a primary degradation pathway for cephalosporins.

Temperature: Increased temperature significantly accelerates the degradation of cefepime, following first-order kinetics[2][3]. This degradation is also associated with a color change in the solution, often turning yellow to orange or even red-purple.

Light: Exposure to light can also contribute to the degradation of cefepime, as the β-lactam ring is susceptible to photolysis.

Quantitative Stability Data

The degradation of cefepime generally follows first-order kinetics. The following tables summarize the available quantitative data on the stability of cefepime under various conditions. It is important to note that most studies focus on the degradation of the parent cefepime molecule (the Z-isomer), with limited specific kinetic data available for the individual degradation of the E-isomer or the 7-epimer.

Table 1: Degradation Rate Constants (k) of Cefepime in Aqueous Solutions

| Temperature (°C) | pH | Medium | Rate Constant (k) (hr⁻¹) | Reference |

| 5 | Not Specified | Water for injection | 1.07 - 3.41 x 10⁻³ | [3] |

| 15 | Not Specified | Water for injection | 1.84 - 4.33 x 10⁻³ | [3] |

| 30 | Not Specified | Water for injection | 2.53 - 6.79 x 10⁻³ | [3] |

| 30 | 4.6 | Aqueous Solution | Verified T₉₀ of ~2 days | [2] |

| 30 | 5.6 | Aqueous Solution | Verified T₉₀ of ~2 days | [2] |

| 45, 55, 65, 75 | 0.5 - 8.6 | Aqueous Solution | First-order rate constants determined | [2] |

Table 2: Stability of Cefepime Solutions Under Different Storage Conditions

| Storage Condition | Concentration | Diluent | Stability (% remaining) | Duration | Reference |

| 4°C (Refrigerator) | Not Specified | Not Specified | 90.5% | 2 weeks | |

| 20-25°C (Room Temp) | 1-40 mg/mL | Compatible IV solution | Stable | 24 hours | |

| 2-8°C (Refrigerator) | 1-40 mg/mL | Compatible IV solution | Stable | 7 days | |

| 37°C | Not Specified | Not Specified | >10% degradation | <10 hours | [4] |

| 25°C | Not Specified | Not Specified | Stable | 24 hours | [4] |

| 30°C | Not Specified | Not Specified | Stable | ~14 hours | [4] |

Experimental Protocols

Stability-Indicating HPLC Method for Cefepime and its Stereoisomers

This protocol describes a typical High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of cefepime and its related substances, including the E-isomer.

-

Chromatographic System:

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.005 mol·L⁻¹ ammonium phosphate monobasic in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A linear gradient from a lower to a higher concentration of Mobile Phase B.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV spectrophotometer at 257 nm.

-

-

Sample Preparation:

-

Prepare a stock solution of cefepime hydrochloride in a suitable solvent (e.g., water or mobile phase A).

-

For stability studies, subject the cefepime solution to stress conditions (e.g., heat, acid, base, light).

-

At specified time points, withdraw aliquots of the stressed solution.

-

Dilute the aliquots with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Analysis:

-

Inject the prepared samples into the HPLC system.

-

Record the chromatograms and identify the peaks corresponding to cefepime (Z-isomer), the E-isomer, and other degradation products based on their retention times, which should be established using reference standards.

-

Quantify the amount of each component by measuring the peak area and comparing it to a calibration curve prepared with known concentrations of the reference standards.

-

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and degradation pathways of cefepime.

-

Acid Degradation:

-

Dissolve cefepime in an acidic solution (e.g., 0.1 N HCl).

-

Incubate the solution at a specific temperature (e.g., 60°C) for a defined period.

-

Neutralize the solution with a suitable base (e.g., 0.1 N NaOH).

-

Analyze the sample by HPLC.

-

-

Base Degradation:

-

Dissolve cefepime in a basic solution (e.g., 0.1 N NaOH).

-

Incubate the solution at room temperature for a defined period.

-

Neutralize the solution with a suitable acid (e.g., 0.1 N HCl).

-

Analyze the sample by HPLC.

-

-

Oxidative Degradation:

-

Dissolve cefepime in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Incubate the solution at room temperature for a defined period.

-

Analyze the sample by HPLC.

-

-

Thermal Degradation:

-

Expose a solid sample of cefepime or a solution to elevated temperatures (e.g., 80°C) for a defined period.

-

If a solid sample is used, dissolve it in a suitable solvent before analysis.

-

Analyze the sample by HPLC.

-

-

Photodegradation:

-

Expose a solution of cefepime to a controlled light source (e.g., UV lamp) for a defined period.

-

Analyze the sample by HPLC.

-

Visualizations

The following diagrams illustrate key concepts related to the stability of cefepime stereoisomers.

Conclusion

The stability of cefepime stereoisomers in solution is a multifaceted issue critical to its clinical use. The active Z-isomer can degrade and convert to the less active E-isomer or the inactive 7-epimer under the influence of pH, temperature, and light. While extensive data exists for the overall degradation of cefepime, more research is needed to quantify the specific degradation kinetics of its individual stereoisomers. The analytical methods and protocols outlined in this guide provide a framework for researchers and drug development professionals to assess and ensure the stability and quality of cefepime formulations.

References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of Cefepime - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A degradation study of cefepime hydrochloride in solutions under various stress conditions by TLC-densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Enantiomeric Separation of Cefepime

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefepime is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] As a chiral molecule, it exists as a pair of enantiomers. The differential pharmacological and toxicological profiles of enantiomers are of significant interest in drug development and quality control. However, publicly available, validated analytical methods specifically for the enantiomeric separation of Cefepime are not abundant. The majority of published methods focus on the quantification of Cefepime and the separation of its related substances and geometric isomers using achiral reversed-phase high-performance liquid chromatography (RP-HPLC).[2][3]

This document provides detailed application notes and proposed protocols for the enantiomeric separation of Cefepime, based on established principles of chiral chromatography and capillary electrophoresis. While specific validated methods for Cefepime enantiomers are not widely reported, the following protocols offer a robust starting point for method development and validation.

Data Presentation: Achiral HPLC Methods for Cefepime Analysis

The following table summarizes quantitative data from various published achiral HPLC methods for the analysis of Cefepime and its related substances. This information provides a useful reference for general chromatographic conditions.

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Stationary Phase | C18 (4.6 mm x 250 mm, 5 µm) | Acclaim 120 C18, 3 µm | YMC C18 (4.6 x 150 mm, 5.0 mm) | XTerra C18 (250 mm x 4.6mm, 5 µm) |

| Mobile Phase A | 0.005 mol·L-1 ammonium phosphate monobasic-acetonitrile (93:7) | 5 mM monobasic potassium phosphate/acetonitrile (94/6), pH 5.0 | Acetonitrile | 40 mM phosphate buffer, pH 3.2 |

| Mobile Phase B | 0.005 mol·L-1 ammonium phosphate monobasic-acetonitrile (70:30) | 5 mM monobasic potassium phosphate/acetonitrile (50/50), pH 5.0 | Water | Methanol |

| Elution Mode | Gradient | Gradient | Isocratic (70:30 A:B) | Gradient |

| Flow Rate | Not Specified | Not Specified | Not Specified | 0.85 mL/min |

| Detection Wavelength | 257 nm | Not Specified | 235 nm | Not Specified |

| Reference | [2] | [3] | [4] | [5] |

Proposed Enantioselective Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC using a chiral stationary phase (CSP) is a powerful technique for the separation of enantiomers. Polysaccharide-based CSPs are known for their broad applicability. A method based on a cellulose-based chiral column is proposed here for the enantiomeric separation of Cefepime.

Experimental Protocol: Chiral HPLC

1. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

-

Chiral Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel OD-H or equivalent).

-

Dimensions: 4.6 mm I.D. x 250 mm, 5 µm particle size.

-

2. Reagents and Materials:

-

Cefepime reference standard

-

Hexane (HPLC grade)

-

Isopropanol (IPA) (HPLC grade)

-

Ethanol (HPLC grade)

-

Trifluoroacetic acid (TFA) (optional, as a mobile phase additive)

3. Chromatographic Conditions:

-

Mobile Phase: A mixture of Hexane and IPA. The exact ratio should be optimized, starting with a composition of 80:20 (v/v) Hexane:IPA.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 257 nm.

-

Injection Volume: 10 µL.

4. Sample Preparation:

-

Prepare a stock solution of Cefepime in a suitable solvent (e.g., a mixture of the mobile phase) at a concentration of 1 mg/mL.

-

Dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.

5. Method Development and Optimization:

-

Mobile Phase Composition: Vary the ratio of Hexane to IPA (e.g., 90:10, 85:15, 70:30) to optimize the resolution and retention times of the enantiomers. The use of other alcohols like ethanol can also be explored.

-

Mobile Phase Additives: If peak shape is poor, the addition of a small amount of an acidic or basic modifier (e.g., 0.1% TFA) to the mobile phase may be beneficial.

-

Temperature: Investigate the effect of column temperature (e.g., 15 °C, 25 °C, 35 °C) on the separation, as temperature can influence enantioselectivity.

Proposed Enantioselective Method 2: Chiral Capillary Electrophoresis (CE)

Capillary electrophoresis with a chiral selector added to the background electrolyte is another effective technique for enantiomeric separation. Cyclodextrins are commonly used chiral selectors due to their ability to form inclusion complexes with a wide range of molecules.

Experimental Protocol: Chiral Capillary Electrophoresis

1. Instrumentation:

-

Capillary Electrophoresis (CE) system with a UV-Vis detector.

-

Fused-silica capillary (e.g., 50 µm I.D., effective length of 40 cm).

2. Reagents and Materials:

-

Cefepime reference standard

-

Sodium phosphate monobasic

-

Phosphoric acid

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Deionized water

3. Electrophoretic Conditions:

-

Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 2.5, containing 15 mM HP-β-CD.

-

Voltage: 20 kV.

-

Capillary Temperature: 25 °C.

-

Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

-

Detection: UV at 214 nm.

4. Sample Preparation:

-

Dissolve the Cefepime reference standard in deionized water to a concentration of 0.5 mg/mL.

5. Method Development and Optimization:

-

Chiral Selector Concentration: Vary the concentration of HP-β-CD in the BGE (e.g., 5 mM, 10 mM, 20 mM) to find the optimal concentration for enantiomeric resolution.

-

pH of BGE: Adjust the pH of the phosphate buffer (e.g., pH 2.0, 2.5, 3.0) to alter the charge of Cefepime and its interaction with the chiral selector.

-

Applied Voltage: Optimize the applied voltage to achieve a balance between analysis time and separation efficiency.

-

Type of Cyclodextrin: Other cyclodextrin derivatives (e.g., sulfated-β-cyclodextrin) can be screened for improved enantioselectivity.

Visualizations

Caption: Workflow for the proposed chiral HPLC method for Cefepime enantiomeric separation.

Caption: Workflow for the proposed chiral CE method for Cefepime enantiomeric separation.

References

Application Note: Chiral HPLC Analysis of Cefepime Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefepime is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity. The molecule contains multiple chiral centers, leading to the potential for stereoisomers. The differential pharmacological and toxicological profiles of these isomers necessitate their separation and quantification. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the premier technique for the enantioselective and diastereoselective analysis of pharmaceutical compounds like Cefepime.

This document provides a comprehensive guide to developing a robust chiral HPLC method for the analysis of Cefepime isomers. It includes recommended starting conditions, a detailed protocol for method development, and expected data presentation.

Challenges in Cefepime Isomer Analysis

The analysis of Cefepime purity is challenging due to the presence of isomeric synthetic impurities.[1] In addition to geometric isomers (E-isomer), the presence of multiple stereocenters in the Cefepime molecule means that it can exist as different enantiomers and diastereomers. These stereoisomers often have identical or very similar physicochemical properties, making their separation by conventional reversed-phase HPLC difficult. Chiral stationary phases are essential to achieve resolution by forming transient diastereomeric complexes with the Cefepime isomers, leading to differential retention.

Recommended Chiral Stationary Phases (CSPs)

Based on the successful chiral separation of a wide range of pharmaceutical compounds, including other antibiotics, the following types of CSPs are recommended for developing a Cefepime chiral separation method:

-